An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate: Core Properties and Applications
An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole (B372694) core serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and spectroscopic properties of ethyl 1H-pyrazole-4-carboxylate. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and its role as a precursor in the development of therapeutic agents, particularly as a modulator of inflammatory signaling pathways.
Core Properties
Ethyl 1H-pyrazole-4-carboxylate is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is provided below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 138-140 °C at 3 mmHg | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Miscible with acetone | [2] |
| Purity | ≥ 99% (HPLC) | [1] |
| InChIKey | KACZQOKEFKFNDB-UHFFFAOYSA-N | [2] |
| CAS Number | 37622-90-5 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethyl 1H-pyrazole-4-carboxylate. Key spectral data are summarized below.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, TMS, δ in ppm) | 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t) |
| LC-MS (m/z) | 141.0 [M+H]⁺ |
Synthesis and Reactivity
The synthesis of ethyl 1H-pyrazole-4-carboxylate can be achieved through several established routes. Its reactivity is centered around the pyrazole ring, which contains both nucleophilic and electrophilic centers, making it a versatile intermediate for further chemical modifications.
Synthetic Protocols
Two common methods for the synthesis of ethyl 1H-pyrazole-4-carboxylate are detailed below.
Method 1: From Ethyl 2-formyl-3-oxopropanoate
This procedure involves the cyclization of a β-dicarbonyl compound with hydrazine (B178648).
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Experimental Protocol:
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Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde dissolved in 150 mL of ethanol (B145695).
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Stir the reaction mixture at room temperature for 17 hours.
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Remove the ethanol by vacuum distillation.
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Purify the residue by silica (B1680970) gel column chromatography using a solvent mixture of dichloromethane (B109758) and ethyl acetate (B1210297) to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.
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Method 2: From 1H-pyrazole-4-carboxylic acid
This method involves the esterification of the corresponding carboxylic acid.
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Experimental Protocol:
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To a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in 10 mL of ethanol at 0°C, add thionyl chloride (1.6 g, 13.38 mmol).
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Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.
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Evaporate all volatile components to dryness.
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Dilute the mixture with water and extract with a 10% solution of ethanol in dichloromethane.
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Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (15% EtOAc/hexane) to afford ethyl 1H-pyrazole-4-carboxylate as an off-white solid.
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Reactivity
The pyrazole ring of ethyl 1H-pyrazole-4-carboxylate is aromatic and possesses two nitrogen atoms. The N1 position is nucleophilic after deprotonation, making it susceptible to alkylation and arylation reactions. The carbon atoms of the ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group can influence the regioselectivity of these reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
Biological Significance and Applications
Ethyl 1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of anti-inflammatory agents and kinase inhibitors.
Role in Drug Discovery
Derivatives of ethyl 1H-pyrazole-4-carboxylate have shown significant potential in targeting key players in inflammatory pathways. For instance, pyrazole-based compounds are known to be effective inhibitors of enzymes like cyclooxygenase (COX) and kinases involved in immune signaling.
Inhibition of IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[2][3] Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.[2] Small molecule inhibitors targeting IRAK4 have emerged as a promising therapeutic strategy.[2][3] The pyrazole scaffold is a key component in the design of potent and selective IRAK4 inhibitors.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
